1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde is an organic compound that features an indole ring substituted with a 2,3-dihydroxypropyl group and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with indole, a bicyclic aromatic heterocycle.
Functionalization: The indole is functionalized at the 3-position to introduce the aldehyde group. This can be achieved through a Vilsmeier-Haack reaction, where indole reacts with a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphoryl chloride) to yield 3-formylindole.
Addition of 2,3-Dihydroxypropyl Group: The 3-formylindole is then subjected to a reaction with glycidol (2,3-epoxypropanol) under acidic or basic conditions to introduce the 2,3-dihydroxypropyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.
Major Products
Oxidation: 1-(2,3-Dihydroxypropyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(2,3-Dihydroxypropyl)-1H-indole-3-methanol.
Substitution: Various esters or ethers depending on the substituents introduced.
Scientific Research Applications
1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals targeting neurological disorders due to its indole core.
Biological Studies: The compound can be used in studies involving enzyme interactions, given its functional groups that mimic natural substrates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions, while the aldehyde and hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the 2,3-dihydroxypropyl group, making it less versatile in terms of functionalization.
1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde: Contains a simpler hydroxyethyl group instead of the dihydroxypropyl group, offering fewer reactive sites.
1-(2,3-Dihydroxypropyl)-1H-indole: Lacks the aldehyde group, which limits its reactivity in certain synthetic applications.
Uniqueness
1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the aldehyde and dihydroxypropyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Biological Activity
1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:
- Covalent Bond Formation : Similar to other indole derivatives, it can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions.
- Antioxidant Properties : It may act as an antioxidant, reducing oxidative stress by modulating reactive oxygen species (ROS) levels in cells .
- Inflammatory Response Modulation : The compound has been shown to influence inflammatory pathways, potentially through the activation of the aryl hydrocarbon receptor (AhR) pathway .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. In studies involving indole derivatives, compounds structurally similar to this compound showed notable activity against:
- Staphylococcus aureus : Exhibiting minimum inhibitory concentrations (MIC) as low as 1 μg/mL against methicillin-resistant strains (MRSA) .
- Candida albicans : Moderate antifungal activity was observed, with MIC values indicating potential therapeutic use in treating fungal infections .
Anti-inflammatory Effects
Research indicates that indole derivatives can alleviate inflammation. For instance, compounds like this compound may reduce levels of pro-inflammatory cytokines and modulate immune responses through pathways involving AhR and Nrf2 .
Study on Gut Health
A murine model study explored the impact of indole-derived compounds on gut health. The administration of this compound improved gut mucosal integrity and reduced liver inflammation by restoring the balance of gut microbiota . This suggests a potential application in treating conditions like primary sclerosing cholangitis.
Oxidative Stress Reduction
In vivo studies have shown that this compound can significantly lower oxidative stress markers in tissues affected by high-fat diets. The reduction of ROS levels in both aortic and liver tissues highlights its systemic antioxidant capabilities .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
1-(2,3-dihydroxypropyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-7-9-5-13(6-10(16)8-15)12-4-2-1-3-11(9)12/h1-5,7,10,15-16H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFMDBUJDCKMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(CO)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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